Acepromazine maleate

Descripción general

Descripción

Acepromazina, también conocida como acetilpromazina, es un derivado de la fenotiazina utilizado principalmente en medicina veterinaria como sedante y antiemético. Inicialmente desarrollado como antipsicótico para humanos en la década de 1950, su uso en medicina humana ha disminuido significativamente debido a los efectos secundarios y la disponibilidad de mejores alternativas. Sigue siendo ampliamente utilizado en animales, particularmente en perros, gatos y caballos, para calmarlos antes de procedimientos quirúrgicos o eventos estresantes .

Aplicaciones Científicas De Investigación

La acepromazina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de la fenotiazina.

Biología: Se investiga por sus efectos sobre los receptores de neurotransmisores y sus posibles propiedades neuroprotectoras.

Medicina: Utilizado principalmente en medicina veterinaria para la sedación y como antiemético. También se estudia por su posible uso en el manejo de la ansiedad y la agresión en animales.

Industria: Se utiliza en la formulación de productos farmacéuticos veterinarios y como patrón en química analítica para el desarrollo de métodos

Mecanismo De Acción

La acepromazina ejerce sus efectos principalmente a través del antagonismo de varios receptores de neurotransmisores:

Receptores Dopaminérgicos: Bloquea los receptores D2 postsinápticos, lo que lleva a efectos sedantes y antieméticos.

Receptores Serotoninérgicos: Antagoniza los receptores 5-HT1 y 5-HT2, contribuyendo a sus propiedades ansiolíticas y antiagresivas.

Receptores Histaminérgicos: Bloquea los receptores H1, causando sedación y antiemesis.

Receptores Adrenérgicos: Antagoniza los receptores alfa1, lo que lleva a vasodilatación e hipotensión.

Receptores Muscarínicos: Bloquea los receptores M1 y M2, causando efectos anticolinérgicos como sequedad en la boca y visión borrosa

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Acepromazine maleate acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These interactions influence various biochemical reactions, leading to its antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .

Cellular Effects

This compound has a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It influences cell function by interacting with various receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic effect on different postsynaptic receptors . It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

This compound is given 30 to 60 minutes before the triggering event in animals . The effects of the product vary with different dosages. For instance, a lower dose might be ineffective, requiring more to be given . High doses can lead to toxic or adverse effects .

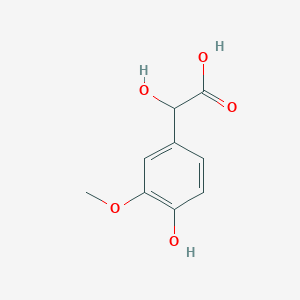

Metabolic Pathways

This compound is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . It interacts with various enzymes during this process .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La acepromazina se sintetiza mediante un proceso de varios pasos que involucra la reacción de la fenotiazina con varios reactivos. Los pasos clave incluyen:

N-Alquilación: La fenotiazina se hace reaccionar con cloruro de 3-dimetilaminopropilo en presencia de una base para formar N-(3-dimetilaminopropil)fenotiazina.

Acilación: El compuesto resultante se aciló luego con cloruro de acetilo para producir acepromazina.

Métodos de Producción Industrial: En entornos industriales, la producción de acepromazina implica rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para obtener rendimiento y pureza, y a menudo implica técnicas avanzadas de purificación, como la recristalización y la cromatografía .

Tipos de Reacciones:

Oxidación: La acepromazina puede sufrir oxidación para formar hidroxipropilpromazina sulfóxido, su principal metabolito.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: La acepromazina puede participar en reacciones de sustitución, particularmente aquellas que involucran el anillo de la fenotiazina.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno u otros peróxidos.

Agentes Reductores: Borohidruro de sodio o hidruro de litio y aluminio.

Reactivos de Sustitución: Agentes halogenantes o nucleófilos.

Productos Principales:

Oxidación: Hidroxipropilpromazina sulfóxido.

Reducción: Formas reducidas de acepromazina, aunque estas son menos comunes.

Sustitución: Varios derivados de fenotiazina sustituidos.

Comparación Con Compuestos Similares

La acepromazina se compara a menudo con otros derivados de la fenotiazina:

Clorpromazina: Utilizado en medicina humana como antipsicótico. Tiene un mecanismo de acción similar, pero se usa con más frecuencia en humanos.

Promazina: Otro derivado de la fenotiazina con propiedades sedantes similares, pero menos potente que la acepromazina.

Triflupromazina: Utilizado como antipsicótico y antiemético en humanos, con una mayor potencia que la acepromazina.

Singularidad: El principal uso de la acepromazina en medicina veterinaria, particularmente para la sedación y como antiemético, la distingue de otros derivados de la fenotiazina. Su perfil de seguridad y eficacia en animales la convierten en una opción preferida para los veterinarios .

Propiedades

IUPAC Name |

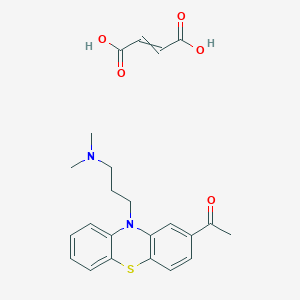

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

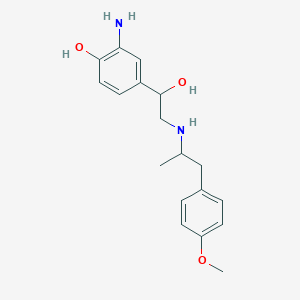

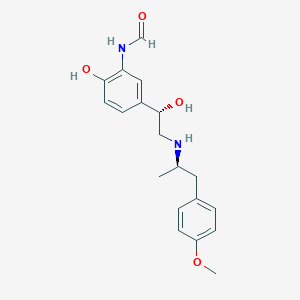

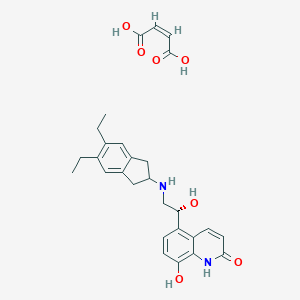

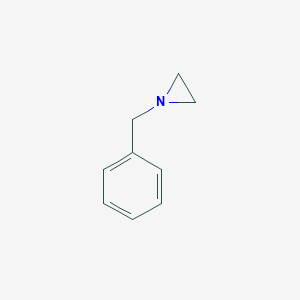

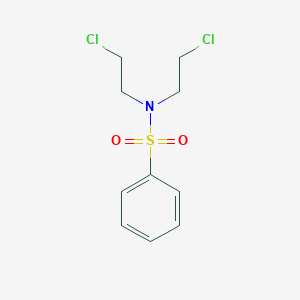

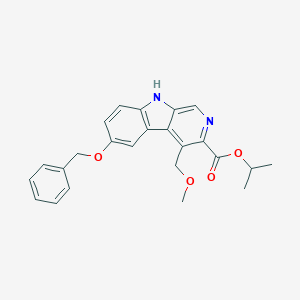

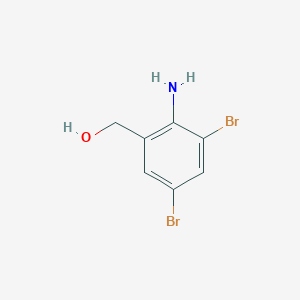

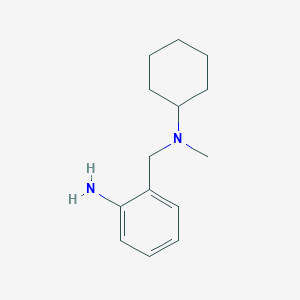

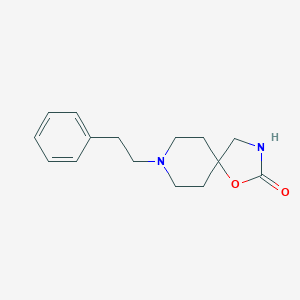

Feasible Synthetic Routes

ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.

A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []

A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []

ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.

A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.

ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.

ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.

A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []

A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []

A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []

A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []

A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []

A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)